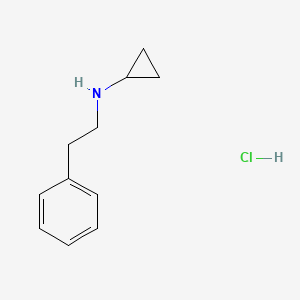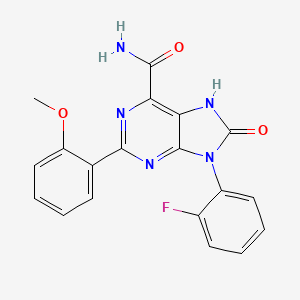![molecular formula C19H23N3O2 B2856357 N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide CAS No. 2411221-23-1](/img/structure/B2856357.png)
N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclobutylpyrazole moiety and a tetrahydrobenzofuran group. These structural features contribute to its potential biological activities and applications in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutylpyrazole and tetrahydrobenzofuran intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include cyclobutylamine, pyrazole derivatives, and benzofuran precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The goal is to achieve high efficiency and consistency in the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide include:
Pyrazole derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Benzofuran derivatives: These compounds contain the benzofuran group and are used in various medicinal and industrial applications.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclobutylpyrazole and tetrahydrobenzofuran moieties, which confer distinct structural and functional properties. This combination enhances its potential for diverse applications and makes it a valuable compound for scientific research .
Propiedades
IUPAC Name |
N-[(1-cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-19(23)21(17-7-4-8-18-16(17)9-10-24-18)12-14-11-20-22(13-14)15-5-3-6-15/h2,9-11,13,15,17H,1,3-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSIVMNETUSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN(N=C1)C2CCC2)C3CCCC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
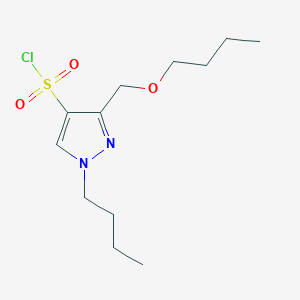
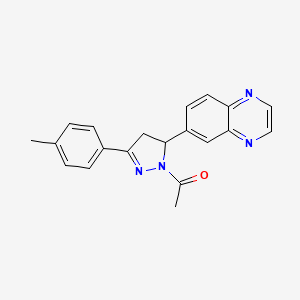
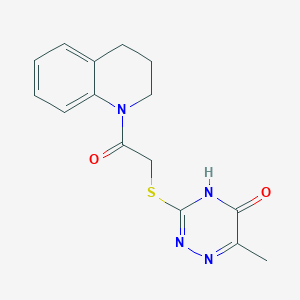
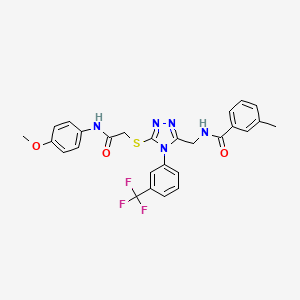
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)
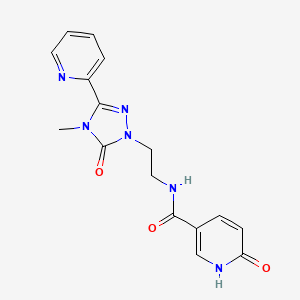
![N'-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2856286.png)
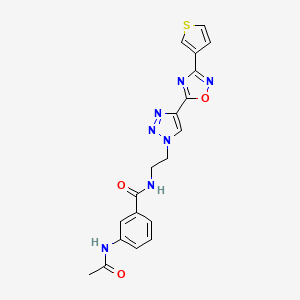
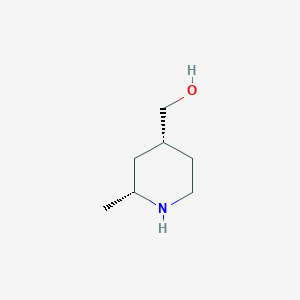
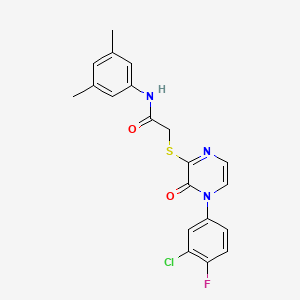
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2856293.png)
